ERK1/2 抑制剂 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

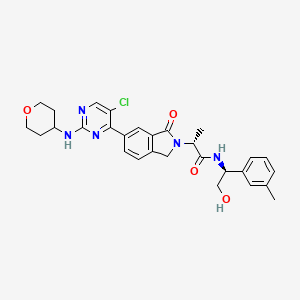

ERK1/2 inhibitor 1 is a potent, orally bioavailable ERK1/2 inhibitor, showing 60% inhibition at 1 nM and an IC50 of 3.0 nM against ERK1 and ERK2 . The RAS-regulated RAF-MEK1/2-ERK1/2 signalling pathway is de-regulated in a variety of cancers due to mutations in receptor tyrosine kinases (RTKs), negative regulators of RAS (such as NF1) and core pathway components themselves (RAS, BRAF, CRAF, MEK1 or MEK2) .

Synthesis Analysis

The synthesis of ERK1/2 inhibitors has been reported in several studies . For instance, the development of a potent and selective ERK1/2 inhibitor, AZD0364, has been reported . Another study identified a potential novel covalent ERK inhibitor, Laxiflorin B, which is a herbal compound with anticancer activity .

Chemical Reactions Analysis

The chemical reactions involving ERK1/2 inhibitors have been discussed in several studies . For instance, one study reported the identification of a potent and selective ERK1/2 inhibitor that prevents activation of ERK1/2 and inhibits activation of downstream targets .

Physical And Chemical Properties Analysis

The physical and chemical properties of ERK1/2 inhibitors have been discussed in several studies .

科学研究应用

底物选择性抑制剂的高通量测定

ERK1/2 抑制剂,特别是对 ERK1/2 底物具有选择性的抑制剂,由于其靶向与肿瘤存活和增殖有关的特定底物的潜力,在癌症研究中具有重要意义。Miller 等人开发的高通量测定方法。(2017) 旨在发现底物选择性 ERK1/2 抑制剂,与传统抑制剂相比,可能提供更大的治疗窗口。这种方法针对 ERK1/2 催化结构域中的底物结合口袋,表明开发非常规 ERK1/2 抑制剂的新方向 (Miller, Muftuoglu, & Turk, 2017)。

具有 MAPK 突变的肿瘤的治疗策略

Miao 和 Tian (2020) 描述了 ERK1/2 抑制剂在治疗具有丝裂原活化蛋白激酶 (MAPK) 上游靶突变的肿瘤中显示出临床疗效。这些抑制剂可以有效对抗具有改变的 MAPK 上游通路的癌症,并克服对 MAPK 抑制剂的耐药性,表明它们在癌症治疗中的重要作用 (Miao & Tian, 2020)。

抑制宫颈癌细胞凋亡

Bai 等人。(2015) 研究了 ERK1/2 抑制剂 U0126 对宫颈癌细胞的影响。他们发现用 U0126 抑制 ERK1/2 蛋白导致宫颈癌细胞增殖减少和凋亡促进,表明 ERK1/2 抑制剂在宫颈癌治疗中的潜力 (Bai et al., 2015)。

白血病中的联合治疗

在白血病研究中,已研究了 ERK2 抑制剂 VX-11e 与沃雷洛辛联合使用的协同抗增殖和促凋亡作用。Jasek-Gajda 等人。(2019) 发现这种组合显着降低了白血病细胞系中的 ERK 活化,表明白血病治疗中潜在的治疗策略 (Jasek-Gajda et al., 2019)。

新型抑制剂的开发

Ward 等人。(2017) 强调了新型、有效和选择性的可逆 ERK1/2 抑制剂的开发。他们的工作强调了来自 X 射线晶体结构的抑制剂结合模式信息在发展化学系列以进行潜在的体内抗肿瘤功效实验中的重要性 (Ward et al., 2017)。

在视网膜色素上皮和视网膜变性中的作用

Pyakurel 等人。(2017) 研究了 ERK1/2 在视网膜色素上皮 (RPE) 中的作用,发现 ERK1/2 活性的丧失会导致严重的眼部问题,包括视网膜变性。这项研究强调了 ERK1/2 在 RPE 和感光细胞活力中的重要性,为 ERK 通路抑制剂的潜在眼部副作用提供了见解 (Pyakurel et al., 2017)。

作用机制

安全和危害

The safety and hazards associated with ERK1/2 inhibitors have been reported in several studies . For instance, one study reported that the novel ERK1/2 kinase inhibitor ulixertinib displayed an acceptable safety profile and had clinical activity in patients whose tumors had mutations in the MAPK cell-signaling pathway .

未来方向

The future directions for the application of ERK1/2 inhibitors have been discussed in several studies . For example, one review described the mechanism and types of ERK1/2 inhibitors, summarised the current development status of small-molecule ERK1/2 inhibitors, including the preclinical data and clinical study progress, and discussed the future research directions for the application of ERK1/2 inhibitors .

属性

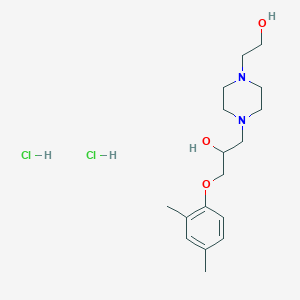

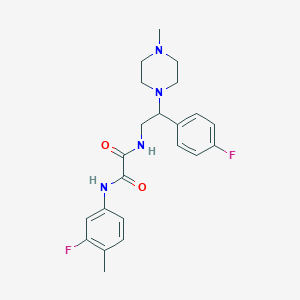

IUPAC Name |

(2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-2-hydroxy-1-(3-methylphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClN5O4/c1-17-4-3-5-19(12-17)25(16-36)33-27(37)18(2)35-15-21-7-6-20(13-23(21)28(35)38)26-24(30)14-31-29(34-26)32-22-8-10-39-11-9-22/h3-7,12-14,18,22,25,36H,8-11,15-16H2,1-2H3,(H,33,37)(H,31,32,34)/t18-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOJEECXVUMYMF-IQGLISFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CO)NC(=O)C(C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CO)NC(=O)[C@@H](C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)

![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)

![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)